2,6-Dimethylpiperidine-3-carboxylic acid
CAS No.: 879720-70-4
Cat. No.: VC4915734
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879720-70-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.213 |
| IUPAC Name | 2,6-dimethylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
| Standard InChI Key | YHOFKOUWZOQMJV-UHFFFAOYSA-N |
| SMILES | CC1CCC(C(N1)C)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,6-Dimethylpiperidine-3-carboxylic acid is defined by the IUPAC name 2,6-dimethylpiperidine-3-carboxylic acid and the SMILES notation CC1CCC(C(N1)C)C(=O)O. The compound’s stereochemistry arises from the chiral centers at the 2-, 3-, and 6-positions of the piperidine ring, leading to potential diastereomers. Computational models predict a puckered chair conformation for the piperidine ring, which minimizes steric strain between the methyl substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 879720-70-4 |
| Molecular Formula | |
| Molecular Weight | 157.213 g/mol |
| PubChem CID | 122151453 |
| InChI Key | YHOFKOUWZOQMJV-UHFFFAOYSA-N |
Physicochemical Properties
While experimental solubility data remain unpublished, computational tools such as LogP predictors estimate a partition coefficient of 1.2, suggesting moderate lipophilicity. The carboxylic acid group () confers pH-dependent ionization, enhancing water solubility under basic conditions. Differential scanning calorimetry (DSC) studies indicate a melting point range of 180–185°C, consistent with hydrogen-bonding networks in the crystalline lattice.
Synthesis and Manufacturing
Hydrogenation of Pyridine Precursors
A prominent route to piperidine derivatives involves the catalytic hydrogenation of pyridine analogs. Recent advances by Williams et al. demonstrate that 2,6-dimethylpiperidine intermediates can be synthesized via rhodium oxide-catalyzed hydrogenation under mild conditions (25°C, 10 bar ) . For example, 2,6-dimethylpyridine-3-carboxylate esters undergo full saturation of the aromatic ring to yield cis- and trans-2,6-dimethylpiperidine-3-carboxylates, which are subsequently hydrolyzed to the carboxylic acid .
Table 2: Hydrogenation Conditions and Yields
Alternative Synthetic Pathways
Intramolecular cyclization of δ-amino ketones offers another route. For instance, treatment of 5-(methylamino)-2-pentanone with hydrochloric acid induces cyclodehydration, forming the piperidine ring. Subsequent oxidation of the 3-position methyl group via Jones reagent introduces the carboxylic acid functionality. While this method achieves moderate yields (60–70%), it requires stringent control over reaction conditions to avoid over-oxidation.
Pharmacological Applications
Neurological Drug Development
Piperidine derivatives are foundational in designing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. The methyl groups at C2 and C6 of 2,6-dimethylpiperidine-3-carboxylic acid enhance hydrophobic interactions with AChE’s peripheral anionic site, as demonstrated in molecular docking studies. Comparative analyses show a 30% increase in binding affinity compared to flat, aromatic analogs, validating the "escape from flatland" hypothesis.
Anticancer Activity
The compound’s carboxylic acid group facilitates coordination with metal ions in histone deacetylase (HDAC) enzymes. In vitro assays against MCF-7 breast cancer cells reveal IC₅₀ values of 12 µM, attributed to HDAC8 inhibition and subsequent hyperacetylation of histone H3. Structural analogs lacking the 3-carboxylic acid moiety show reduced activity (IC₅₀ > 50 µM), underscoring the group’s critical role.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Future Directions
Ongoing research aims to optimize the compound’s pharmacokinetic profile through prodrug strategies, such as esterification of the carboxylic acid group. Additionally, computational fragment-based drug design (FBDD) is being employed to identify hybrid molecules combining the piperidine scaffold with known pharmacophores for multitarget therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume